12-Octadec-9-enoyloxyoctadecanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(9Z-octadecenoyloxy)octadecanoic acid involves the esterification of oleic acid with 12-hydroxyoctadecanoic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of 12-(9Z-octadecenoyloxy)octadecanoic acid involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
12-(9Z-octadecenoyloxy)octadecanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids and oxidized fatty acid derivatives.
Reduction: Alcohols and corresponding fatty acids.
Substitution: Alcohols and carboxylate salts.
Scientific Research Applications
12-(9Z-octadecenoyloxy)octadecanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 12-(9Z-octadecenoyloxy)octadecanoic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: 12-(9Z-octadecenoyloxy)octadecanoic acid inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines.
Metabolic Regulation: It improves glucose homeostasis by enhancing insulin sensitivity and reducing adipose tissue inflammation.
Molecular Targets: Key targets include macrophages and T lymphocytes in adipose tissue, where it modulates the inflammatory response.
Comparison with Similar Compounds
12-(9Z-octadecenoyloxy)octadecanoic acid is unique among FAHFAs due to its specific ester linkage and biological activity. Similar compounds include:
9-(9Z-octadecenoyloxy)octadecanoic acid (9-OAHSA): Another FAHFA isomer with similar anti-inflammatory properties.
5-(9Z-octadecenoyloxy)octadecanoic acid (5-OAHSA): Exhibits distinct biological activities compared to 12-(9Z-octadecenoyloxy)octadecanoic acid.
These compounds share structural similarities but differ in the position of the ester linkage, which influences their biological functions and applications.
Properties
Molecular Formula |
C36H68O4 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
12-octadec-9-enoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38) |
InChI Key |
OCHJVQODRYVDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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